

Application Note & Protocol: Laboratory Scale Synthesis of Dodecyl Nitrate

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Compound of Interest

Compound Name: Dodecyl nitrate

Cat. No.: B13444046

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Dodecyl nitrate** (also known as lauryl nitrate) is an organic nitrate ester. Alkyl nitrates are of interest in various chemical applications, including as cetane number improvers for diesel fuel and as intermediates in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of **dodecyl nitrate** through the esterification of dodecanol with nitric acid.

Reaction Principle: The synthesis of **dodecyl nitrate** is achieved by the direct nitration of dodecan-1-ol (dodecyl alcohol) using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO_2^+), which is the active nitrating agent. Urea is often added to the reaction mixture to prevent the formation of nitrous acid, which can lead to undesirable side reactions and the formation of unstable alkyl nitrites.[1] The overall reaction is an esterification where the hydroxyl group (-OH) of the alcohol is replaced by a nitrate group (-ONO₂).

Safety Precautions

Extreme caution must be exercised during this procedure.

- **Nitric Acid:** Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe skin and eye burns, and its vapors are toxic if inhaled.[2][3][4] All manipulations involving concentrated nitric acid must be performed inside a certified chemical fume hood.[2][5]

- Sulfuric Acid: Concentrated sulfuric acid is also highly corrosive and causes severe burns upon contact. It reacts exothermically with water.
- Exothermic Reaction: The nitration of alcohols is a highly exothermic reaction. The temperature must be strictly controlled with an ice bath to prevent runaway reactions, which could lead to violent decomposition or fire hazards.[1][5]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and acid-resistant gloves (avoid vinyl gloves).[2][6] An eyewash station and safety shower should be readily accessible.[2]

Materials and Equipment

Reagents

Reagent	Formula	Molar Mass (g/mol)	Grade
Dodecan-1-ol (Lauryl Alcohol)	C ₁₂ H ₂₆ O	186.34	Reagent Grade, ≥98%
Nitric Acid (70%)	HNO ₃	63.01	ACS Reagent
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	ACS Reagent
Urea	CH ₄ N ₂ O	60.06	Reagent Grade
Sodium Bicarbonate	NaHCO ₃	84.01	Reagent Grade
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Reagent Grade
Deionized Water	H ₂ O	18.02	-
Diethyl Ether (or Dichloromethane)	(C ₂ H ₅) ₂ O / CH ₂ Cl ₂	74.12 / 84.93	ACS Reagent

Equipment

- Three-necked round-bottom flask (250 mL)
- Magnetic stirrer and stir bar

- Dropping funnel (100 mL)
- Thermometer (-10 to 110 °C)
- Ice-salt bath
- Separatory funnel (250 mL)
- Erlenmeyer flasks
- Beakers
- Graduated cylinders
- Rotary evaporator (optional)
- Standard laboratory glassware and clamps

Experimental Protocol

This protocol is designed for the synthesis of approximately 0.1 mol of **dodecyl nitrate**.

Step 1: Preparation of the Nitrating Mixture

- Place a 250 mL three-necked round-bottom flask in an ice-salt bath on a magnetic stirrer.
- Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
- Carefully add 15 mL (0.27 mol) of concentrated sulfuric acid to the flask.
- Begin stirring and allow the acid to cool to below 0 °C.
- Slowly add 10 mL (0.22 mol) of 70% nitric acid to the dropping funnel.
- Add the nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature of the mixture below 5 °C throughout the addition. This step is highly exothermic. The resulting mixture is known as "mixed acid."

Step 2: Esterification Reaction

- In a separate beaker, dissolve 18.6 g (0.1 mol) of dodecan-1-ol and 1.0 g of urea in 20 mL of diethyl ether (or dichloromethane). Dodecan-1-ol has a melting point of 24 °C, so it may need to be gently warmed to liquefy.[7]
- Transfer this solution to the dropping funnel, replacing the one used for the nitric acid.
- Add the dodecanol solution dropwise to the cold, stirring mixed acid. It is critical to maintain the reaction temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
- After the addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

Step 3: Quenching and Product Isolation

- Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 200 g of crushed ice and water. This will quench the reaction and dissolve the excess acid.
- Transfer the entire mixture to a 250 mL separatory funnel.
- Allow the layers to separate. The upper organic layer (if using diethyl ether) or lower organic layer (if using dichloromethane) contains the **dodecyl nitrate** product. The aqueous layer contains the acids.
- Carefully drain and discard the aqueous layer.

Step 4: Purification

- Wash the organic layer in the separatory funnel sequentially with the following solutions to remove residual acids and unreacted starting material:[8]
 - 1 x 50 mL cold deionized water.
 - 2 x 50 mL of 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.
 - 1 x 50 mL deionized water.

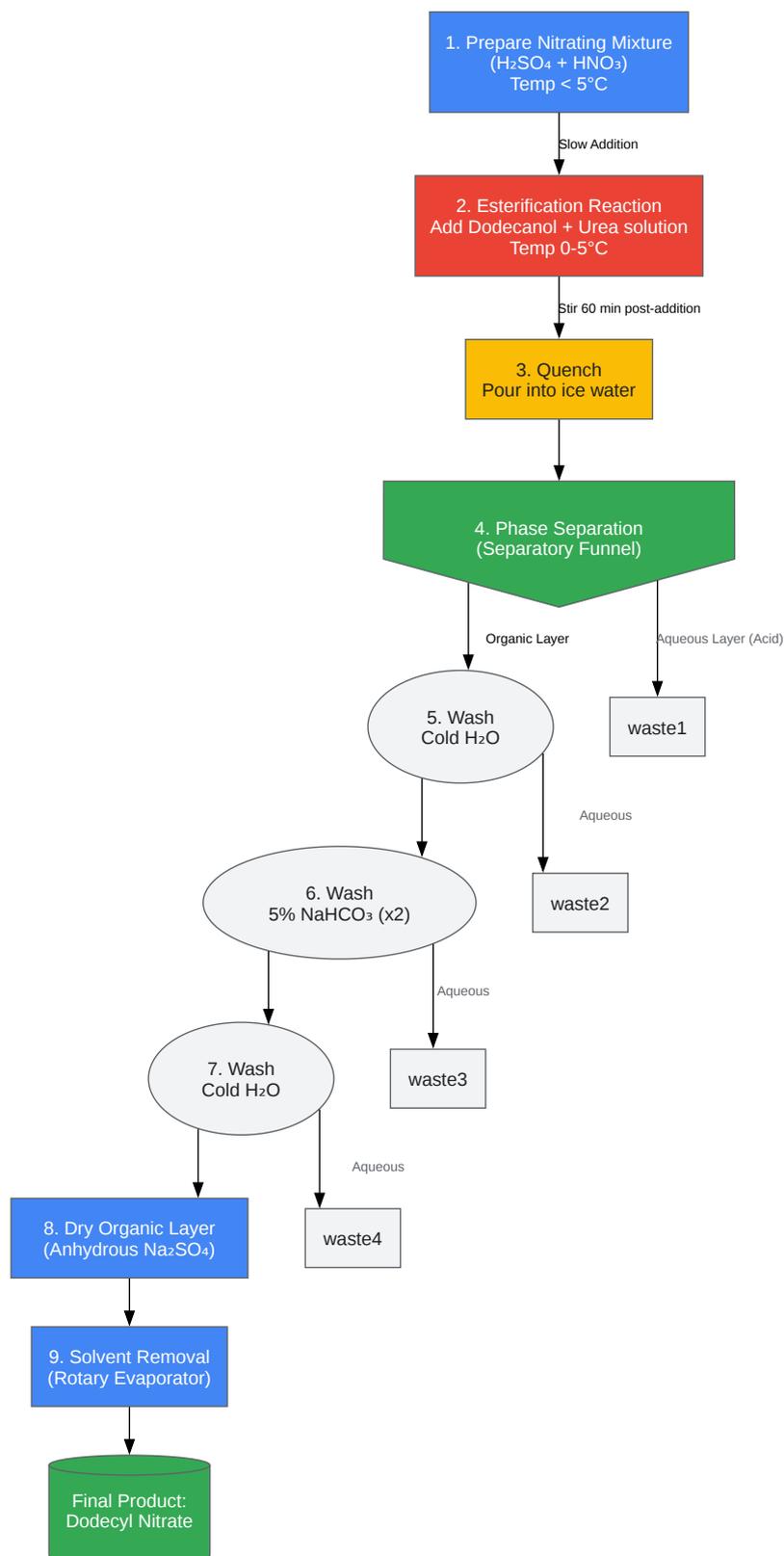
- 1 x 50 mL brine (saturated NaCl solution) to aid in breaking up any emulsions.
- After each wash, allow the layers to separate fully and drain the aqueous layer.
- Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
- Add a sufficient amount of anhydrous sodium sulfate to the organic layer to absorb any remaining water. Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear, not cloudy.
- Decant or filter the dried solution to remove the sodium sulfate.
- Remove the solvent using a rotary evaporator under reduced pressure. The final product should be a colorless to pale yellow oil.

Data Presentation

The following table summarizes typical quantitative data and physical properties for **dodecyl nitrate**. Yields are illustrative and will vary based on experimental conditions.

Parameter	Value	Reference
Molar Mass of Dodecan-1-ol	186.34 g/mol	[7]
Molar Mass of Dodecyl Nitrate	231.34 g/mol	[9]
Amount of Dodecan-1-ol used	18.6 g (0.1 mol)	-
Theoretical Yield of Dodecyl Nitrate	23.1 g (0.1 mol)	-
Illustrative Actual Yield	19.6 g	-
Illustrative Percentage Yield	85%	-
Appearance	Colorless to pale yellow oil	[7] (by analogy)
Boiling Point	259 °C (Dodecanol)	[7]
Solubility (Dodecanol)	Insoluble in water; Soluble in ethanol and ether	[7]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of **dodecyl nitrate**.

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- To cite this document: BenchChem. [Application Note & Protocol: Laboratory Scale Synthesis of Dodecyl Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13444046#laboratory-scale-synthesis-of-dodecyl-nitrate-protocol]

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